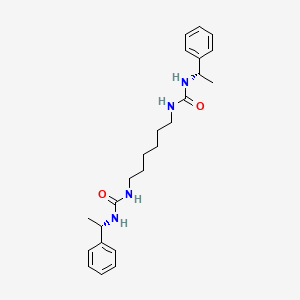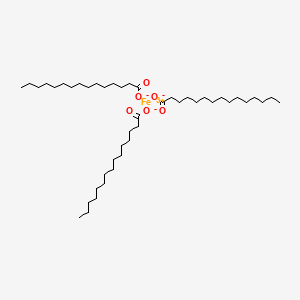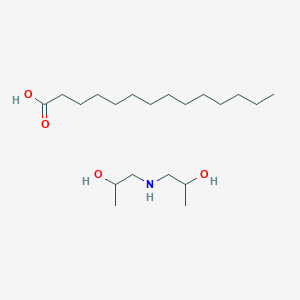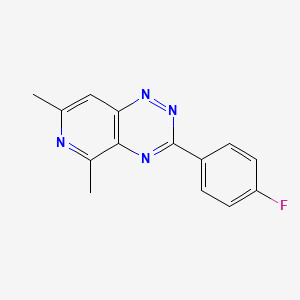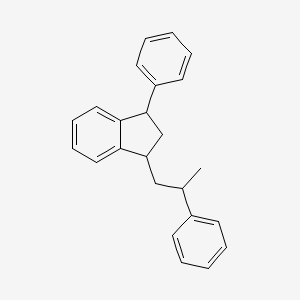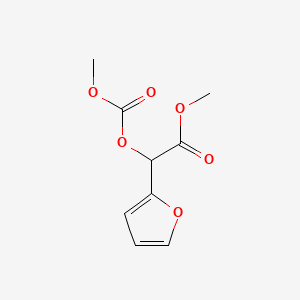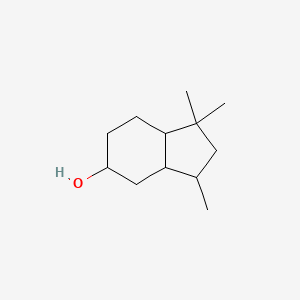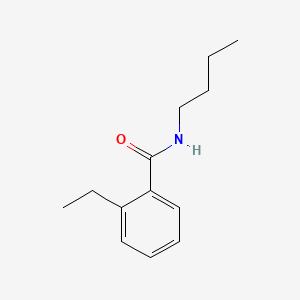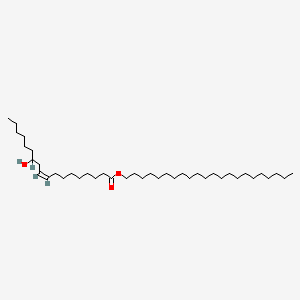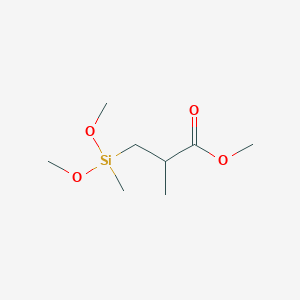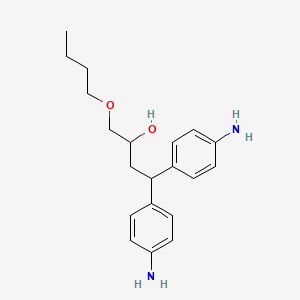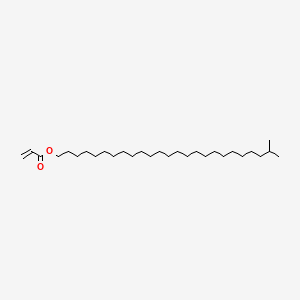
Bis(2-aminoethyl) tetradecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-aminoethyl) tetradecyl phosphate is an organic compound with the molecular formula C18H41N2O4P. It is a phosphoric acid ester that contains two aminoethyl groups and a tetradecyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-aminoethyl) tetradecyl phosphate typically involves the reaction of tetradecyl alcohol with phosphorus oxychloride to form tetradecyl phosphate. This intermediate is then reacted with 2-aminoethanol to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful handling of reagents and optimization of reaction parameters to maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminoethyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents like lithium aluminum hydride, targeting the phosphate ester group.
Substitution: The compound can participate in substitution reactions where the aminoethyl groups can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of aminoethyl oxides and phosphoric acid derivatives.
Reduction: Formation of phosphine derivatives and alcohols.
Substitution: Formation of substituted phosphates and amines.
Scientific Research Applications
Bis(2-aminoethyl) tetradecyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of cell membranes and to study membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism by which Bis(2-aminoethyl) tetradecyl phosphate exerts its effects is primarily through its surfactant properties. It can interact with lipid bilayers, altering membrane fluidity and permeability. The aminoethyl groups can form hydrogen bonds with other molecules, facilitating various biochemical interactions. The compound’s amphiphilic nature allows it to act as an emulsifier, stabilizing mixtures of hydrophobic and hydrophilic substances.
Comparison with Similar Compounds
- Bis(2-aminoethyl) dodecyl phosphate
- Bis(2-aminoethyl) hexadecyl phosphate
- Bis(2-aminoethyl) octadecyl phosphate
Comparison: Bis(2-aminoethyl) tetradecyl phosphate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and emulsifier compared to its shorter or longer chain analogs. The tetradecyl chain length offers optimal interaction with lipid bilayers, making it more effective in biological applications.
Properties
CAS No. |
85508-16-3 |
|---|---|
Molecular Formula |
C18H41N2O4P |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
bis(2-aminoethyl) tetradecyl phosphate |
InChI |
InChI=1S/C18H41N2O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-25(21,23-17-14-19)24-18-15-20/h2-20H2,1H3 |
InChI Key |
GARGLLBNNYXEGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)(OCCN)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


